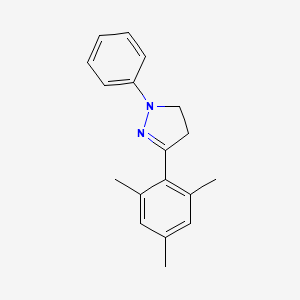

3-mesityl-1-phenyl-4,5-dihydro-1h-pyrazole

Descripción general

Descripción

3-mesityl-1-phenyl-4,5-dihydro-1h-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-mesityl-1-phenyl-4,5-dihydro-1h-pyrazole typically involves the cyclization of appropriate hydrazines with 1,3-diketones. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Cyclocondensation Reactions

The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example:

- Reagents : Mesityl-substituted chalcones and phenylhydrazine derivatives under microwave irradiation .

- Conditions : Basic or acidic media (e.g., glacial acetic acid at 85°C) .

- Yield : 35–55% for analogous pyrazoline derivatives .

Oxidative Aromatization

The dihydro-pyrazole core undergoes oxidative aromatization to yield fully aromatic pyrazoles:

Acetylation at N1 Position

The N1-position can be acetylated under solvent-free conditions:

- Reagents : Acetic anhydride with fly-ash:HSO catalyst .

- Yield : Up to 90% for related 1-acetyl pyrazolines .

- Mechanism : Cyclization and acetylation via nucleophilic attack by hydrazine hydrate .

Electrophilic Substitution

The mesityl group directs electrophilic substitution at the para position of the phenyl ring:

- Example : Nitration or sulfonation under mild acidic conditions (data extrapolated from similar aryl-pyrazoles) .

Multi-Component Reactions (MCRs)

The compound participates in MCRs to form polyfunctional derivatives:

Transition Metal-Catalyzed Reactions

- Palladium Catalysis : Ring-opening of 2H-azirines with hydrazones yields polysubstituted pyrazoles (316–320 Hz coupling constants) .

- Copper-Mediated Trifluoromethylation : Forms 4-(trifluoromethyl)pyrazoles at room temperature .

Visible-Light Catalysis

Rhodamine-B catalyzes the synthesis of 4,5-dihydro-1H-pyrazoles via radical intermediates :

- Substrates : Chalcone analogs and hydrazine hydrates.

- Conditions : Blue LED irradiation, ambient temperature .

Spectroscopic Characterization

Key spectral data for 3-mesityl-1-phenyl-4,5-dihydro-1H-pyrazole:

Aplicaciones Científicas De Investigación

3-mesityl-1-phenyl-4,5-dihydro-1h-pyrazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-mesityl-1-phenyl-4,5-dihydro-1h-pyrazole involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibiting enzymes involved in inflammatory processes.

Receptor Binding: Binding to specific receptors to modulate biological responses.

Pathway Modulation: Affecting signaling pathways related to cell growth and survival.

Comparación Con Compuestos Similares

Similar Compounds

1-Phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole: Lacks the dihydro group, leading to different chemical properties.

4,5-Dihydro-1-phenyl-3-(2,4,6-dimethylphenyl)-1H-pyrazole: Similar structure but with fewer methyl groups on the phenyl ring.

Uniqueness

3-mesityl-1-phenyl-4,5-dihydro-1h-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of three methyl groups on the phenyl ring may enhance its lipophilicity and affect its interaction with biological targets.

Actividad Biológica

Overview

3-Mesityl-1-phenyl-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, characterized by its unique substitution pattern that influences its reactivity and biological activity. Pyrazoles are known for a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The compound can be synthesized through the cyclization of hydrazines with 1,3-diketones under reflux conditions, typically using ethanol or methanol as solvents and acidic or basic catalysts. The chemical structure includes a mesityl group (2,4,6-trimethylphenyl) which enhances its lipophilicity, potentially affecting its biological interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains including E. coli and Bacillus subtilis, showing promising results comparable to standard antibiotics . In vitro studies have demonstrated that certain derivatives can inhibit the growth of pathogenic fungi like Aspergillus niger.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has shown potential in inhibiting enzymes involved in inflammatory pathways, similar to established anti-inflammatory drugs such as indomethacin. In animal models, compounds derived from this pyrazole have been effective in reducing edema and other inflammatory markers .

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. Studies have reported that it can induce cytotoxic effects in various cancer cell lines. For example, when tested against breast cancer cells (MCF-7 and MDA-MB-231), certain derivatives exhibited significant cytotoxicity and were found to enhance the effectiveness of doxorubicin through synergistic effects . This suggests that the compound could be a valuable candidate for further development in cancer therapeutics.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes related to inflammation and tumor progression.

- Receptor Interaction : The compound can bind to various receptors, modulating signaling pathways involved in cell growth and survival.

- Pathway Modulation : It affects key cellular pathways that regulate apoptosis and proliferation, contributing to its anticancer effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole | Lacks dihydro group | Different chemical properties; less potent |

| 4,5-Dihydro-1-phenyl-3-(2,4,6-dimethylphenyl)-1H-pyrazole | Similar structure but fewer methyl groups | Reduced lipophilicity; lower activity |

This compound stands out due to its specific substitution pattern which enhances its biological activity compared to similar compounds .

Study on Antimicrobial Activity

In a study conducted by Burguete et al., various pyrazole derivatives were synthesized and tested for their antimicrobial efficacy against Mycobacterium tuberculosis and several bacterial strains. The results indicated that certain derivatives had high activity levels comparable to standard treatments .

Study on Anticancer Effects

Another study explored the synergistic effects of pyrazoles combined with doxorubicin in breast cancer cell lines. The findings revealed enhanced cytotoxicity when these compounds were used together, highlighting their potential as adjunct therapies in cancer treatment .

Propiedades

IUPAC Name |

2-phenyl-5-(2,4,6-trimethylphenyl)-3,4-dihydropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-13-11-14(2)18(15(3)12-13)17-9-10-20(19-17)16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEAUUFMQKUXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NN(CC2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208817 | |

| Record name | 4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60078-97-9 | |

| Record name | 1-Phenyl-3-mesityl-2-pyrazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60078-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060078979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the impact of oxygen on liquid scintillators containing 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline?

A1: Research indicates that oxygen acts as a quenching agent in liquid scintillators, causing a reduction in light yield. [, ] Studies have shown that scintillator cocktails containing 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline, particularly those with lower concentrations of the luminophore, experience a noticeable decrease in light yield over time due to oxygen exposure. [] This highlights the importance of minimizing oxygen presence during scintillator preparation and encapsulation to maintain optimal performance.

Q2: How does the performance of 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline-based scintillators compare to traditional ones like NE213?

A2: While 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline shows promise as a luminophore, research comparing its performance to the established NE213 scintillator revealed interesting findings. [] Even after three decades, NE213 maintained its ability to effectively discriminate between gamma rays and neutrons. [] This suggests that while newer cocktails may offer advantages, established formulations like NE213 continue to demonstrate remarkable long-term stability and performance in gamma-neutron separation applications.

Q3: What is the role of the solvent in liquid scintillators containing 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline?

A3: The choice of solvent can significantly influence the pulse shape discrimination (PSD) ability and light yield of liquid scintillators containing 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline. [] Research exploring various solvents, including classical options like toluene and xylene, naphthalene derivatives, and linear alkylbenzenes, highlighted the impact of solvent selection on the overall performance of these scintillators. [] This underscores the importance of careful solvent selection to optimize PSD quality and light yield for specific applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.